7-Chloro-1-(4-ethoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Chloro-1-(4-ethoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15ClN2O4S and its molecular weight is 438.88. The purity is usually 95%.
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Scientific Research Applications
Electron Transport and Solar Cell Applications
Electron Transport Layers in Polymer Solar Cells : Novel conjugated polyelectrolytes based on the diketopyrrolopyrrole (DPP) backbone, such as PDPPNBr, have been synthesized for use as electron transport layers (ETLs) in inverted polymer solar cells. The electron-deficient nature of the DPP backbone and its planar structure endow these materials with high conductivity and electron mobility, facilitating electron extraction and decreasing exciton recombination at the active layer/cathode interface. This leads to improved power conversion efficiency in polymer solar cells (Lin Hu et al., 2015).
Non-Fullerene Electron Acceptors : A novel, solution-processable non-fullerene electron acceptor based on central carbazole and terminal DPP functionalities, coded as N7, has been designed and synthesized. N7 displays excellent solubility, thermal stability, and afforded a high open-circuit voltage when tested with conventional donor polymers in solution-processable bulk-heterojunction devices. This represents a significant advancement in the development of efficient and reproducible organic solar cells (A. Raynor et al., 2016).
Photoluminescent Materials
Conjugated Polymers and Copolymers : A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units in the main chain have been synthesized. These materials exhibit strong photoluminescence and are soluble in common organic solvents, making them suitable for electronic applications (T. Beyerlein & B. Tieke, 2000).
Pyrrole Derivatives in Anti-Cancer Therapeutics
Pyrrole Derivatives as Anti-Cancer Agents : Pyrrole derivatives have been synthesized as inhibitors of protein kinases like EGFR and VEGFR, showing potential as anti-cancer therapeutics. These compounds exhibit mechanisms of action that include binding with EGFR and VEGFR, entering into electrostatic interactions with cell membranes, and inducing apoptosis in malignant cells while displaying antioxidant properties in inflamed tissues (H. Kuznietsova et al., 2019).
Solvent Selection for Organic Electronics
Cohesive Energy Densities in Solvent Selection : The solubilities of certain organic materials, including derivatives of DPP, have been studied to guide solvent selection based on cohesive energy densities. This systematic approach helps in optimizing device performance in molecular bulk heterojunction systems, contributing to advancements in organic electronics (Bright Walker et al., 2011).
Properties
IUPAC Name |
7-chloro-1-(4-ethoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S/c1-2-28-14-6-3-12(4-7-14)18-17-19(26)15-11-13(23)5-8-16(15)29-20(17)21(27)25(18)22-24-9-10-30-22/h3-11,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWABGKQWLFFCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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